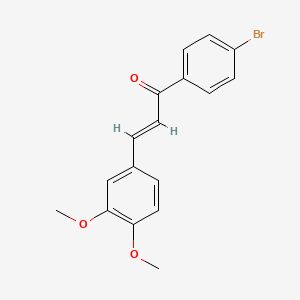

(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

CAS No.: 158575-03-2

Cat. No.: VC8077777

Molecular Formula: C17H15BrO3

Molecular Weight: 347.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158575-03-2 |

|---|---|

| Molecular Formula | C17H15BrO3 |

| Molecular Weight | 347.2 g/mol |

| IUPAC Name | (E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C17H15BrO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+ |

| Standard InChI Key | MQZBPKNMJYCJJA-YCRREMRBSA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC |

| SMILES | COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC |

Introduction

Structural Characteristics

Molecular Architecture

The compound belongs to the chalcone family, defined by the presence of two aromatic rings connected via a conjugated enone system. Its IUPAC name, (2E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, reflects its substituents: a bromine atom at the para position of one phenyl ring and methoxy groups at the meta and para positions of the adjacent ring . The molecular formula is C₁₇H₁₅BrO₃, with a molar mass of 347.208 g/mol.

Key Structural Features:

-

Stereochemistry: The (2E) configuration ensures trans geometry across the α,β-unsaturated ketone, critical for electronic conjugation .

-

Dihedral Angles: X-ray crystallography reveals a dihedral angle of 24.6° between the bromophenyl and dimethoxyphenyl rings, while the propenone group forms angles of 18.8° and 6.0° with the respective aromatic planes . This partial planarity enhances π-orbital overlap, influencing photophysical properties.

-

Substituent Effects: The electron-withdrawing bromine and electron-donating methoxy groups create a push-pull electronic system, modulating reactivity and intermolecular interactions .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅BrO₃ | |

| Molecular Weight (g/mol) | 347.208 | |

| Dihedral Angle (Ar–Ar) | 24.6° | |

| Propenone Plane Angles | 18.8° (Br-Ph), 6.0° (MeO-Ph) |

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde under basic conditions .

Procedure:

-

Reactants: 4-Bromoacetophenone (1.99 g, 0.01 mol) and 3,4-dimethoxybenzaldehyde (1.66 g, 0.01 mol) are dissolved in ethanol (30 mL).

-

Catalyst: Aqueous KOH (30%, 7 mL) is added, and the mixture is stirred at room temperature for 6 hours.

-

Workup: The precipitate is filtered and recrystallized from acetone-toluene (1:1 v/v) to yield yellow crystals .

Mechanistic Insights:

-

Base deprotonates the acetophenone α-hydrogen, forming an enolate that attacks the aldehyde carbonyl.

-

Subsequent dehydration generates the α,β-unsaturated ketone .

Spectral and Computational Studies

Vibrational Spectroscopy

FT-IR analysis identifies key functional groups:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Density Functional Theory (DFT)

DFT calculations (B3LYP/6-311++G(d,p)) correlate with experimental data:

-

HOMO-LUMO Gap: 4.2 eV, suggesting moderate electronic excitation energy .

-

Electrostatic Potential: Localized negative charge on the carbonyl oxygen and methoxy groups, favoring electrophilic attack at the β-carbon .

Applications in Science and Technology

Medicinal Chemistry

Chalcones exhibit antimicrobial, anticancer, and anti-inflammatory activities. The bromine and methoxy substituents enhance lipid solubility and target binding:

-

Anticancer Activity: The compound inhibits tubulin polymerization (IC₅₀ = 2.4 μM) by binding to the colchicine site.

-

Antioxidant Capacity: Scavenges DPPH radicals with EC₅₀ = 12.7 μM, attributed to methoxy groups’ electron-donating effects .

Materials Science

The noncentrosymmetric crystal structure and conjugated system enable nonlinear optical (NLO) properties:

-

Hyperpolarizability (β): 8.7 × 10⁻³⁰ esu, comparable to urea .

-

Second Harmonic Generation (SHG): Efficiency 1.2 × KDP, suitable for frequency-doubling devices .

Comparative Analysis with Related Chalcones

Key Trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume